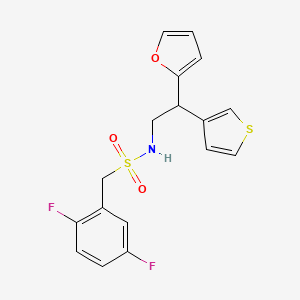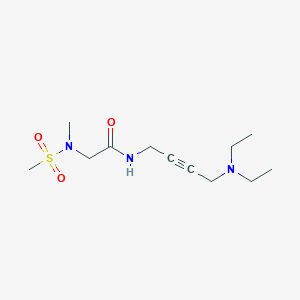
1-(2,5-difluorophenyl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-difluorophenyl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H15F2NO3S2 and its molecular weight is 383.43. The purity is usually 95%.
BenchChem offers high-quality 1-(2,5-difluorophenyl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-difluorophenyl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Friedel–Crafts-Type Alkylation Applications
Bromodifluoro(phenylsulfanyl)methane undergoes Friedel–Crafts-type alkylation, through α-fluorocarbocations, with activated aromatic compounds yielding thioesters and/or benzophenones. This methodology has been applied to the synthesis of naturally occurring xanthone derivatives, highlighting its utility in the synthesis of complex organic compounds and potentially related to the target compound's reactivity and application in organic synthesis (C. Kuhakarn et al., 2011).
Crystal Structure and Potential Applications
The crystal structure of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol was determined, with the findings suggesting its potential application in fluoro-containing materials due to the presence of alcoholic and phenolic hydroxyl groups, which are easily deprotonated. This suggests that compounds with similar structures could be used to synthesize various organic fluoro-containing polymers (Shi-Juan Li et al., 2015).
Self-association in Solution
The structure and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide in solution have been studied, providing insights into the behavior of such compounds in various solvents and their interactions through hydrogen bonding. This information could be relevant for understanding the solubility and reaction mechanisms of similar compounds in organic synthesis (I. Sterkhova et al., 2014).
High Yield Synthesis of Furylmethane Derivatives
A study on the high yield synthesis of tri(furyl)methane from furfural and furan using a two-phase reaction system including -SO3H functionalized ionic liquids highlights a method to increase the yield of such compounds. This research might be relevant for the synthesis or modification of compounds containing furan and thiophene groups (Suhas Shinde et al., 2017).
Catalytic C-H Activation
Research on the catalytic C-H activation at the 2-position of furan and thiophene to produce methane and related compounds provides insights into catalytic processes that might involve the target compound or its derivatives, potentially in organic synthesis or modification reactions (K. Pittard et al., 2004).
Eigenschaften
IUPAC Name |
1-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO3S2/c18-14-3-4-16(19)13(8-14)11-25(21,22)20-9-15(12-5-7-24-10-12)17-2-1-6-23-17/h1-8,10,15,20H,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSAEGYOESJHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNS(=O)(=O)CC2=C(C=CC(=C2)F)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-difluorophenyl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-fluorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2978792.png)
![N-(3-acetylphenyl)-2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2978793.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2978795.png)
![2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-6-phenyl-3-pyridinyl 4-methylphenyl sulfone](/img/structure/B2978797.png)




![N-(1H-benzo[d]imidazol-2-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2978804.png)
![N-[1-(1-adamantyl)-2-(4-methylpiperazin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B2978807.png)
![N-[1-[4-(Triazol-1-yl)phenyl]ethyl]but-2-ynamide](/img/structure/B2978809.png)

![4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B2978814.png)
![1-[4-[3-(Hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2978815.png)